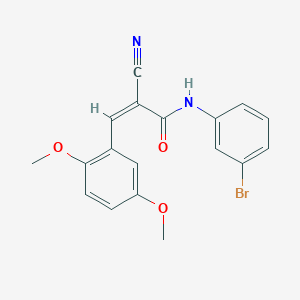
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as Bromo-DMAA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is a derivative of 1,3-dimethylamylamine (DMAA), which is a stimulant drug that has been banned in many countries due to its potential health risks. However, Bromo-DMAA has shown promise as a research tool due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to increased energy and focus, which is why N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied as a potential stimulant drug.
Biochemical and physiological effects:
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which is consistent with its potential use as a stimulant drug. Additionally, N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased energy and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in laboratory experiments is its unique properties and potential applications. It has been shown to have stimulant properties, which could be useful in studying neurological disorders or as a potential treatment for Parkinson's disease. However, one limitation of using N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in laboratory experiments is its potential health risks. While it has been studied as a safer alternative to DMAA, there is still limited information on its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research involving N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One potential area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential health risks. Finally, N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide could be studied as a potential stimulant drug, with a focus on its safety and efficacy compared to other stimulants currently on the market.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxyphenylacetonitrile to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. The synthesis of this compound has been well-documented in the scientific literature and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied for its potential use as a research tool in a variety of scientific fields. One area of interest is its potential as a stimulant drug, similar to DMAA. However, due to the potential health risks associated with DMAA, N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied as a safer alternative. Additionally, N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has shown promise as a potential treatment for neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-6-7-17(24-2)12(9-16)8-13(11-20)18(22)21-15-5-3-4-14(19)10-15/h3-10H,1-2H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVBHPDRYPBKD-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)

![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)
![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)